2-(2-Nitrobenzylidene)malonic acid
Overview
Description
Preparation Methods
2-(2-Nitrobenzylidene)malonic acid can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst . The reaction conditions typically include the use of a solvent such as ethyl acetate and a catalyst like Ti-Al-Mg hydrotalcite, which has been found to be highly active, selective, and reusable . The reaction is carried out at a temperature of around 60°C, and the process is considered green and environmentally friendly .
Chemical Reactions Analysis
2-(2-Nitrobenzylidene)malonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Condensation: The Knoevenagel condensation is a key reaction for the synthesis of this compound.
Common reagents used in these reactions include bases like amines, catalysts such as Fe3O4@SiO2 nanoparticles, and solvents like ethyl acetate . Major products formed from these reactions include benzylidene malononitrile and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(2-Nitrobenzylidene)malonic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzylidene)malonic acid involves its interaction with molecular targets and pathways within a chemical or biological system. For example, in the Knoevenagel condensation reaction, the compound acts as a carbon acid that reacts with aldehydes to form α,β-unsaturated compounds . The reaction mechanism typically involves the formation of an enol intermediate, which then reacts with the aldehyde to form an aldol, followed by base-induced elimination .
Comparison with Similar Compounds
2-(2-Nitrobenzylidene)malonic acid can be compared with other similar compounds such as benzylidene malononitrile and other benzylidene derivatives. These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its nitro group, which imparts distinct chemical properties and reactivity compared to other benzylidene derivatives .
Similar compounds include:
- Benzylidene malononitrile
- Benzylidene malonic acid
- Nitrobenzylidene derivatives
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylidene]propanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSYAXUKPDKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544726 | |
Record name | [(2-Nitrophenyl)methylidene]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103582-31-6 | |
Record name | [(2-Nitrophenyl)methylidene]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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